molecular formula C13H14N2O2 B12886911 1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione

1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12886911
M. Wt: 230.26 g/mol
InChI Key: YFWWZBZUHPXLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes an ethyl group, a p-tolylamino group, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione typically involves the reaction of p-toluidine with maleic anhydride in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired pyrrole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis systems are often employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the p-tolylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the p-tolylamino group.

Scientific Research Applications

1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Ethyl-3-(p-tolyl)urea: A structurally similar compound with a urea moiety instead of the pyrrole-2,5-dione core.

    1-Ethyl-3-(4-fluorophenyl)urea: Another related compound with a fluorophenyl group instead of the p-tolylamino group.

Uniqueness: 1-Ethyl-3-(p-tolylamino)-1H-pyrrole-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyrrole-2,5-dione core is particularly noteworthy, as it imparts specific reactivity and potential biological activity that differentiates it from other similar compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-ethyl-3-(4-methylanilino)pyrrole-2,5-dione

InChI

InChI=1S/C13H14N2O2/c1-3-15-12(16)8-11(13(15)17)14-10-6-4-9(2)5-7-10/h4-8,14H,3H2,1-2H3

InChI Key

YFWWZBZUHPXLPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.